molecular formula C10H11BrO B7867230 Allyl-(4-bromobenzyl)ether

Allyl-(4-bromobenzyl)ether

Cat. No.: B7867230
M. Wt: 227.10 g/mol
InChI Key: KIFWTMFACBWSBJ-UHFFFAOYSA-N
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Description

Allyl-(4-bromobenzyl)ether is an organic compound characterized by the presence of an allyl group and a 4-bromobenzyl group connected through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl-(4-bromobenzyl)ether can be synthesized through the Williamson ether synthesis. This involves the reaction of 4-bromobenzyl alcohol with allyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. Catalysts such as phase transfer catalysts may be employed to enhance reaction rates and selectivity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium hydroxide, and various nucleophiles.

Major Products Formed:

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Comparison with Similar Compounds

  • Allyl benzyl ether
  • Allyl phenyl ether
  • 4-Bromobenzyl alcohol

Comparison: Allyl-(4-bromobenzyl)ether is unique due to the presence of both an allyl group and a 4-bromobenzyl group. This combination imparts distinct reactivity patterns compared to similar compounds. For example, the presence of the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to allyl benzyl ether .

Properties

IUPAC Name

1-bromo-4-(prop-2-enoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFWTMFACBWSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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